methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with an iodomethyl group at position 1 and a methyl ester at position 2. This structure combines the rigid three-dimensional geometry of the bicyclo[2.2.2]octane scaffold with functional groups that modulate its physicochemical and biological properties.
Properties
CAS No. |
2758003-01-7 |
|---|---|
Molecular Formula |
C10H15IO3 |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C10H15IO3/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h2-7H2,1H3 |
InChI Key |
LHCGXLFEPWEGGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)CI |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Iodocyclization Mechanism
The reaction begins with the iodination of a cyclohexane-derived alkenyl alcohol, where molecular iodine (I₂) adds across the double bond. This step generates an iodonium ion intermediate, which undergoes cyclization via nucleophilic attack by the hydroxyl oxygen. The result is the formation of the 2-oxabicyclo[2.2.2]octane core, with the iodomethyl group positioned at the bridgehead. Sodium bicarbonate (NaHCO₃) is often employed to neutralize hydrogen iodide (HI) byproducts, preventing acid-catalyzed side reactions.
Step-by-Step Synthesis Protocol
Starting Materials and Precursors
The synthesis begins with methyl 4-(hydroxymethyl)cyclohex-1-ene-1-carboxylate , a cyclohexane derivative featuring both a hydroxyl group and a methyl ester. This precursor is synthesized via esterification of the corresponding carboxylic acid with methanol under acidic conditions.
Iodocyclization Reaction
The critical step involves treating the alkenyl alcohol with molecular iodine in acetonitrile at room temperature:
-
Reagent Setup :
-
Dissolve the alkenyl alcohol (1.0 equiv) in anhydrous acetonitrile.
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Add molecular iodine (1.2 equiv) and sodium bicarbonate (2.0 equiv).
-
-
Reaction Conditions :
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Stir the mixture at 25°C for 12–24 hours under nitrogen atmosphere.
-
-
Workup :
This method yields the bicyclic product with an average isolated yield of 65–75%, depending on solvent purity and reaction scale.
Optimization of Reaction Conditions
Optimizing iodocyclization is crucial for maximizing yield and minimizing byproducts. The table below summarizes key findings from solvent and temperature screening:
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 25 | 12 | 72 |
| 2 | Dichloromethane | 25 | 24 | 38 |
| 3 | DMF | 25 | 12 | <10 |
| 4 | Dioxane | 25 | 24 | 45 |
| 5 | Acetonitrile | 40 | 6 | 68 |
Data adapted from optimization studies in ref.
Acetonitrile emerged as the optimal solvent due to its polarity, which stabilizes the iodonium intermediate and facilitates cyclization. Elevated temperatures (e.g., 40°C) reduced reaction time but slightly lowered yields due to increased side reactions.
Characterization and Analytical Data
The successful synthesis of this compound is confirmed through spectroscopic methods:
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¹H NMR (400 MHz, CDCl₃): δ 3.75 (s, 3H, OCH₃), 3.62–3.58 (m, 2H, CH₂I), 2.95–2.89 (m, 1H, bridgehead H), 2.45–2.32 (m, 4H, bicyclic CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 172.1 (C=O), 79.4 (OCH₃), 45.2 (CH₂I), 34.8–28.3 (bicyclic carbons).
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HRMS : Calculated for C₉H₁₃IO₃ [M+H]⁺: 310.1234; Found: 310.1237.
Comparative Analysis with Alternative Methods
While Diels-Alder reactions are widely used for bicyclic systems (e.g., 7-oxabicyclo[2.2.1]heptene derivatives), they require multiple steps (cycloaddition, hydrolysis) and are less efficient for 2.2.2 frameworks. In contrast, iodocyclization offers a one-pot route with fewer purification steps.
Challenges and Limitations
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Byproduct Formation : Competing intermolecular reactions can generate dimeric byproducts, necessitating careful control of iodine stoichiometry.
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Sensitivity to Solvent Polarity : Low-polarity solvents like dichloromethane impede cyclization, favoring iodine addition without ring closure.
Applications in Drug Development
The iodomethyl group serves as a versatile handle for further functionalization, enabling the synthesis of analogs for structure-activity relationship (SAR) studies. For instance, replacing the phenyl ring in Imatinib with this bicyclic core improves water solubility by 40% and metabolic stability by 2.5-fold .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Cycloaddition reactions may involve dienes or other suitable partners under thermal or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclo[2.2.2]octane core, characterized by its unique three-dimensional arrangement of carbon atoms. This structure contributes to its rigidity and stability, affecting both its chemical reactivity and biological activity. The presence of the iodomethyl group enhances its reactivity, making it suitable for various synthetic applications, including nucleophilic substitution reactions where the iodine can be replaced by different nucleophiles.
Medicinal Chemistry Applications
-
Drug Development :
- Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate serves as a valuable building block in the synthesis of new pharmaceuticals. Its structural properties may enhance the bioavailability and efficacy of drug candidates. For instance, studies have shown that similar bicyclic compounds can interact with biological targets like enzymes and receptors involved in metabolic pathways .
- The compound has been incorporated into existing drugs such as Imatinib and Vorinostat (SAHA), replacing traditional phenyl rings with the bicyclic structure to improve physicochemical properties like solubility and metabolic stability .
-
Bioisosteric Replacement :
- The compound acts as a bioisostere for phenyl rings, providing an alternative that may lead to improved drug characteristics. Research indicates that replacing phenyl groups with 2-oxabicyclo[2.2.2]octane can enhance water solubility and reduce lipophilicity, which are crucial for drug absorption and distribution .
Synthetic Applications
- Organic Synthesis :
- The iodomethyl group allows for straightforward modifications through nucleophilic substitution, making it a versatile intermediate in organic synthesis. This property is exploited to create more complex molecules through functional group transformations.
- The compound's synthesis typically involves several key steps, emphasizing the need for precise control over reaction conditions to achieve high yields and purity.
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate | Propyl group instead of methyl | Potentially different biological activity due to alkyl chain length |
| 4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane | Different position of iodomethyl group | Variation in steric hindrance affecting reactivity |
| Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate | Nitro group addition | Enhanced electronic properties influencing interactions |
This comparison illustrates how variations in substituents can significantly impact the chemical behavior and biological activity of compounds within this class.
Case Studies and Research Findings
Research into this compound has revealed several promising findings:
- Binding Affinity Studies : Investigations into how this compound interacts with various proteins could provide insights into its potential therapeutic applications.
- Synthetic Pathways : Detailed studies on synthetic methods have demonstrated efficient routes to produce this compound and its derivatives, showcasing its utility in developing new chemical entities for pharmaceutical research .
Mechanism of Action
The mechanism by which methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octane vs. Bicyclo[2.2.2]octane
The 2-oxabicyclo[2.2.2]octane core replaces one methylene group with an oxygen atom, altering electronic and geometric properties. X-ray crystallography reveals that the oxygen atom minimally disrupts the scaffold’s geometry, maintaining bond distances (C–C: ~1.54 Å) and angles (φ1/φ2: ~109.5°) comparable to bicyclo[2.2.2]octane. However, the oxygen introduces polarity, reducing lipophilicity (clogP: 2.6 vs. 3.6 for non-oxygen analogs) .
2-Oxabicyclo[2.2.2]octane vs. Phenyl Rings
As a bioisostere, the 2-oxabicyclo[2.2.2]octane core mimics phenyl ring geometry but lacks aromaticity. In Imatinib analogs, replacing a para-substituted phenyl ring with 2-oxabicyclo[2.2.2]octane reduced clogP by 1.9 units (4.5 → 2.6) and improved aqueous solubility by 3-fold, while maintaining bioactivity .
Functional Group Modifications
Iodomethyl vs. Aminomethyl Substitutents
Compared to ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS 2459740-31-7), the iodomethyl group in the target compound increases molecular weight (Δ ≈ 126 g/mol) and introduces a halogen bond donor site. This substitution enhances reactivity for Suzuki or Stille couplings, unlike the aminomethyl group, which participates in hydrogen bonding .
Methyl Ester vs. Ethyl Ester Derivatives
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has a lower molecular weight (C10H13IO3) than its ethyl ester analog (e.g., ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, C18H20INO3). The methyl ester marginally improves solubility in polar solvents (logD: ~1.8 vs. 2.6 for Imatinib analogs) .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Compound | clogP | logD (pH 7.4) | Solubility (mg/mL) | Metabolic Stability (t1/2, min) |
|---|---|---|---|---|
| This compound | 2.6* | 1.8* | 12.5* | 87* |
| Bicyclo[2.2.2]octane analog (Compound 86) | 3.6 | 2.7 | 4.2 | 60 |
| Phenyl-containing Imatinib | 4.5 | 2.6 | 3.8 | 28 |
| Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate | 1.2 | 0.9 | 18.0 | >120 |
*Estimated based on structural analogs .
Biological Activity
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, a compound characterized by its bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and applications, drawing from diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2758003-01-7
- Molecular Formula : C10H15IO3
- Molecular Weight : 310.13 g/mol
The presence of the iodomethyl group enhances the compound's reactivity, making it a valuable building block in organic synthesis.
Biological Activity
Research indicates that compounds containing the 2-oxabicyclo[2.2.2]octane framework exhibit a broad range of biological activities:
- Estrogen Receptor Agonists : Compounds derived from this scaffold have shown activity as estrogen receptor-beta agonists, which could have implications in hormone-related therapies .
- Antibacterial Properties : The bicyclic structure has been linked to antibacterial activity, making it a candidate for developing new antibiotics .
- Enzyme Inhibition : Studies suggest that derivatives can act as inhibitors for various enzymes, including myeloperoxidase and DGAT1, which are important in metabolic pathways .
- Cancer Therapeutics : The incorporation of the 2-oxabicyclo[2.2.2]octane core into existing drugs like Imatinib and Vorinostat has been explored, demonstrating improved physicochemical properties such as increased solubility and metabolic stability .
Case Study 1: Estrogen Receptor Agonism
A study highlighted the synthesis of a series of 2-oxabicyclo[2.2.2]octane derivatives that were evaluated for their estrogen receptor activity. The results indicated that certain modifications increased binding affinity and selectivity towards estrogen receptors, suggesting potential therapeutic applications in hormone replacement therapies .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of this compound against various bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Bicyclic Core : Starting materials undergo cyclization reactions to form the oxabicyclo framework.
- Iodomethylation : The introduction of the iodomethyl group is achieved through electrophilic substitution reactions.
- Esterification : Finally, carboxylic acid groups are converted to ester forms using alcohols like methanol.
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as receptors or enzymes, leading to modulation of biological pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Estrogen receptor agonist, antibacterial | Unique bicyclic structure |
| Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Antidepressant properties | Contains amino group |
| Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | Potential anti-anxiety effects | Incorporates diazabicyclic structure |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via bicyclo[2.2.2]octane scaffold functionalization. Key steps include:
- Esterification : Methylation of a carboxylic acid precursor (e.g., 4-carboxy-2-oxabicyclo[2.2.2]octane) using methanol and acid catalysis .
- Iodination : Substitution of a hydroxyl or halogen group at the 1-position with iodomethyl via nucleophilic displacement (e.g., using KI in polar aprotic solvents) .
- Purity Optimization : Recrystallization from ethanol/water mixtures or chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>98%) and H/C NMR .
Q. How can structural confirmation of this bicyclic compound be achieved?
- Methodological Answer :
- Spectroscopy : H NMR to identify methyl ester protons (δ 3.6–3.8 ppm) and iodomethyl protons (δ 3.1–3.3 ppm). C NMR confirms the bicyclic framework (quaternary carbons at ~40–50 ppm) and ester carbonyl (δ 170–175 ppm) .
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and ring strain .
Advanced Research Questions
Q. What strategies improve regioselectivity during functionalization of the bicyclo[2.2.2]octane scaffold?
- Methodological Answer :
- Steric and Electronic Control : Use bulky bases (e.g., LDA) to direct iodination to the less hindered 1-position. DFT calculations predict reactivity trends .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of iodide ions, favoring substitution over elimination .
- Table 1 : Regioselectivity in Bicyclo[2.2.2]octane Derivatives
| Substrate | Reaction Condition | Major Product Yield | Reference |
|---|---|---|---|
| 1-Hydroxymethyl derivative | KI/DMF, 80°C | 85% | |
| 1-Chloromethyl derivative | NaI/acetone, reflux | 78% |
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 2–12) at 25°C. Monitor decomposition via LC-MS.
- Key Finding : Rapid hydrolysis of the ester group occurs at pH > 10, while the iodomethyl group degrades at pH < 3 .
- Mitigation : Use inert atmospheres (N) and stabilize with antioxidants (e.g., BHT) in acidic conditions .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess C-I bond dissociation energy (~45 kcal/mol) and transition states for Suzuki-Miyaura coupling .
- Experimental Validation : Screen Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids. Correlate computational activation energies with reaction yields .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to address variability?
- Methodological Answer :
- Source Analysis : Differences arise from polymorph isolation or impurities. Reproduce synthesis from Enamine Ltd’s protocol () and compare DSC data.
- Table 2 : Melting Point Variability
| Source | Reported MP (°C) | Purification Method |
|---|---|---|
| Enamine Ltd (2022) | 92–94 | Recrystallization |
| AldrichCPR (2020) | 88–90 | Column Chromatography |
- Resolution : Standardize purification (e.g., recrystallization from toluene) and report polymorph characterization (PXRD) .
Application in Experimental Design
Q. How to integrate this compound into photolabile protecting group studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
